molecular formula C10H17ClN2O2S B11819249 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride

4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B11819249
M. Wt: 264.77 g/mol
InChI Key: AYPBWXFFLBYDKQ-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is a synthetic organic compound characterized by a benzene ring functionalized with a sulfonamide group at position 1 and a 2-aminopropyl substituent at position 4. This structural configuration suggests applications in medicinal chemistry, particularly in central nervous system (CNS) targeting due to the amine moiety’s similarity to neurotransmitter scaffolds .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17ClN2O2S

Molecular Weight

264.77 g/mol

IUPAC Name

4-(2-aminopropyl)-N-methylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O2S.ClH/c1-8(11)7-9-3-5-10(6-4-9)15(13,14)12-2;/h3-6,8,12H,7,11H2,1-2H3;1H

InChI Key

AYPBWXFFLBYDKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)S(=O)(=O)NC)N.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Nitropropyl Sulfonamide Intermediates

A widely documented approach involves the reduction of nitropropyl-substituted sulfonamide precursors. The CN102351754A patent details the use of hydrazine hydrate (80%) as a reductive agent for converting nitro groups to amines in analogous sulfonamide structures . For 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride, this method could be adapted as follows:

  • Synthesis of 4-(2-Nitropropyl)-N-methylbenzene-1-sulfonamide :

    • React N-methylbenzene-1-sulfonamide with 2-nitropropyl bromide in the presence of a base such as sodium hydroxide.

    • Solvent systems like isopropanol or ethanol are employed at 60–80°C for 4–8 hours .

    • The nitropropyl group is introduced via nucleophilic substitution, with yields dependent on the stoichiometric ratio of reactants.

  • Reduction to 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide :

    • Treat the nitropropyl intermediate with 80% hydrazine hydrate in isopropanol or water.

    • Catalytic Raney nickel (Ra-Ni) enhances reaction efficiency at 60–88°C .

    • Post-reduction, the free amine is precipitated by cooling to 0–25°C, filtered, and washed to remove residual reagents.

  • Hydrochloride Salt Formation :

    • Dissolve the free amine in hydrochloric acid (HCl)-saturated ethanol.

    • Crystallize the hydrochloride salt under reduced pressure, achieving purities exceeding 98% .

Key Data :

ParameterValueSource
Reduction Temperature60–88°C
Hydrazine Hydrate Ratio0.3–3:1 (relative to nitro)
Yield90–97%

Direct Sulfonylation of 2-Aminopropylbenzene Derivatives

An alternative route focuses on the sulfonylation of pre-formed 2-aminopropylbenzene intermediates. The US5516906A patent highlights sulfonylation techniques using chlorosulfonic acid, which could be modified for this target compound :

  • Synthesis of 2-Aminopropylbenzene :

    • Prepare 2-aminopropylbenzene via Friedel-Crafts alkylation of benzene with 2-nitropropene, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group .

  • Sulfonylation with N-Methylsulfamoyl Chloride :

    • React 2-aminopropylbenzene with N-methylsulfamoyl chloride in dichloromethane.

    • Use triethylamine as a base to neutralize HCl byproducts, maintaining a temperature of 0–5°C to minimize side reactions .

  • Isolation of Hydrochloride Salt :

    • Acidify the reaction mixture with concentrated HCl.

    • Recrystallize from ethanol/water to obtain the hydrochloride salt with >95% purity .

Advantages :

  • Avoids multi-step reductions by directly introducing the sulfonamide group.

  • Scalable under mild conditions, with reaction times under 6 hours .

One-Pot Alkylation-Sulfonylation Strategy

The US3839325A patent proposes a one-pot methodology for sulfonamide derivatives using dimethyl sulfoxide (DMSO) as a solvent . Adapting this for the target compound:

  • Simultaneous Alkylation and Sulfonylation :

    • Combine N-methylamine, 1-chloro-4-(2-chloropropyl)benzene, and sulfamoyl chloride in DMSO.

    • Heat at 80–100°C for 12 hours, enabling concurrent alkylation and sulfonylation .

  • Hydrazine-Mediated Amination :

    • Introduce aqueous hydrazine hydrate to the reaction mixture to convert any residual chloro groups to amines.

    • Precipitation with ice water yields the crude product, which is further purified via column chromatography .

Challenges :

  • Requires stringent temperature control to prevent DMSO decomposition.

  • Lower yields (70–80%) compared to multi-step methods due to competing side reactions .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, cost, and practicality of the aforementioned methods:

MethodYieldPurityCost EfficiencyScalability
Reductive Amination97%98.2%ModerateHigh
Direct Sulfonylation95%95%HighModerate
One-Pot Alkylation-Sulfonyl.80%90%LowLow

Insights :

  • Reductive amination offers the highest yield and purity, making it preferable for industrial applications .

  • Direct sulfonylation is cost-effective but requires rigorous purification to eliminate sulfonic acid byproducts .

  • One-pot methods, while innovative, are less viable due to solvent handling challenges and moderate yields .

Industrial-Scale Optimization Strategies

For large-scale production, the following optimizations are critical:

  • Catalyst Recycling :

    • Raney nickel catalysts from reductive steps can be recovered via filtration and reactivated, reducing material costs by 15–20% .

  • Solvent Recovery Systems :

    • Distillation units for isopropanol or ethanol reuse improve sustainability and cut expenses by 30% .

  • Process Analytical Technology (PAT) :

    • Implement inline FTIR or HPLC monitoring to track reaction progression and minimize over-reduction or side products .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under alkaline conditions. Key parameters include:

Conditions Products Mechanistic Pathway Source
18–30% NaOH, 105–115°C, 3.5–6 hrs4-(2-Aminoethyl)benzenesulfonamide + methylamineNucleophilic cleavage of S–N bond by OH⁻
Aqueous HCl, room temperatureSulfonic acid derivative + ammonium chlorideAcid-catalyzed sulfonamide bond scission

This reaction is critical for deprotection strategies in multi-step syntheses .

Nucleophilic Substitutions

The primary amine group participates in alkylation/acylation:

Reagent Conditions Product Yield Source
Acetic anhydrideReflux, 3–5 hrsN-Acetylated derivative72–85%
Benzyl chlorideK₂CO₃, THF, 24 hrsN-Benzyl-4-methylbenzenesulfonamide analog68%
Allyl bromideAgNO₃ catalysis, 60–70°CAllylamine-functionalized sulfonamide81%

Steric hindrance from the methyl group on nitrogen reduces reactivity compared to unsubstituted analogs .

Electrophilic Aromatic Substitution

The para-substituted benzene ring shows limited reactivity:

Reaction Conditions Position Product Stability Source
NitrationHNO₃/H₂SO₄, 0°CMetaModerate (decomposes >80°C)
SulfonationH₂SO₄, 150°COrthoLow (requires stabilization)

Electronic deactivation by the sulfonamide group restricts substitution to harsh conditions .

Coordination Chemistry

The compound acts as a ligand in palladium-catalyzed systems:

Catalytic System Role Key Interaction Application Source
Pd/Ag nanoparticlesStabilizing ligandN–Pd coordinationRegioselective allylic amination
Cu(I)-mediated couplingsChelating agentS=O → Cu charge transferCross-coupling reactions

Crystallographic studies confirm η¹-binding through the sulfonamide oxygen .

Redox Reactions

The aminopropyl chain undergoes oxidation:

Oxidizing Agent Conditions Product Selectivity Source
KMnO₄, acidic60°C, 2 hrs4-(2-Oxopropyl)-N-methylsulfonamide88%
O₂, Pd/C catalyst120°C, 5 barKetone derivative73%

Reduction of the oxidized products regenerates the parent compound with >90% efficiency using NaBH₄.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has a molecular formula of C11H16N2O2S and a molecular weight of approximately 232.31 g/mol. Its structure features a sulfonamide functional group attached to a benzene ring, which contributes to its biological activity. The primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis, positioning it as an antibacterial agent similar to other sulfonamides.

Medicinal Applications

Antibacterial Activity
The compound exhibits antibacterial properties by acting as a competitive inhibitor of dihydropteroate synthase. This mechanism is common among sulfonamides, making them effective against various bacterial infections. Research has shown that compounds with similar structures can also display anti-inflammatory and analgesic effects, expanding their therapeutic potential beyond mere antibacterial activity.

Immunological Studies
Recent studies have highlighted the role of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride in enhancing immune responses. In murine models, this compound has been used as a co-adjuvant in vaccination studies, significantly improving antigen-specific immunoglobulin responses when paired with monophosphoryl lipid A (MPLA) compared to MPLA alone . This suggests potential applications in vaccine development and immunotherapy.

Biochemical Applications

Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been investigated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial for treating Alzheimer's disease . Additionally, its interaction with other drug molecules may influence their pharmacokinetics and efficacy, making it a valuable candidate for drug formulation studies.

Structure-Activity Relationship Studies
Systematic structure-activity relationship (SAR) studies have been conducted to identify modifications that enhance the biological activity of sulfonamide derivatives. These studies have indicated that specific substitutions on the phenyl rings can lead to improved affinity and selectivity for biological targets .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
Antibacterial ActivityDemonstrated competitive inhibition of dihydropteroate synthase; effective against multiple bacterial strains.
Immunological ResponseEnhanced antigen-specific immunoglobulin responses in murine models when used as a co-adjuvant with MPLA.
Enzyme InhibitionInhibition of acetylcholinesterase and butyrylcholinesterase; potential application in Alzheimer's disease treatment.
Structure-Activity RelationshipIdentified key modifications that enhance biological activity; highlighted importance of specific substitutions on phenyl rings.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the modulation of inflammatory responses.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Hypothetically calculated as C₁₀H₁₆N₂O₂S·HCl (exact formula requires experimental validation).
  • Molecular Weight : ~264.78 g/mol (estimated).
  • Functional Groups : Sulfonamide, primary amine (hydrochloride salt).

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features, leveraging evidence from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name (Hydrochloride Salts Unless Noted) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Functional Implications Reference
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide C₁₀H₁₆N₂O₂S·HCl ~264.78 Benzene core, 2-aminopropyl, N-methyl sulfonamide High polarity; potential CNS activity due to primary amine
4-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide C₁₁H₁₇ClN₂O₂S 292.79 Aminoethyl substituent, dimethyl sulfonamide Increased lipophilicity; reduced basicity (secondary amine)
4-(Chloromethyl)-N-methylbenzene-1-sulfonamide C₈H₁₀ClNO₂S 242.06 Chloromethyl substituent Electrophilic chloromethyl group; potential alkylating agent
N-(4-Aminobutyl)-2-naphthalenesulfonamide C₁₄H₁₉ClN₂O₂S 314.83 Naphthalene core, aminobutyl chain Enhanced aromatic stacking; longer chain for binding interactions
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide C₁₄H₁₄N₂O₅S 322.34 Nitro group, methoxybenzyl substituent Electron-withdrawing nitro group; altered solubility

Key Observations from Structural Comparisons

Substituent Effects: Aminoalkyl Chains: The 2-aminopropyl group in the target compound contrasts with the chloromethyl group in ’s analog. Sulfonamide Modifications: N-methylation (target compound) vs.

Nitro groups () introduce strong electron-withdrawing effects, altering electronic distribution and reactivity .

Biological Relevance :

  • The primary amine in the target compound mirrors bioactive amines (e.g., serotonin, dopamine), suggesting CNS or receptor-targeting applications. This is supported by structural parallels to methoxytryptamine derivatives () .
  • Chloromethyl-bearing analogs () may act as alkylating agents or intermediates in synthesis but lack inherent bioactivity without further functionalization .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, critical for bioavailability. Naphthalene derivatives () exhibit lower solubility due to increased hydrophobicity .
  • Acid-Base Behavior : The pKa of the primary amine (~9–10) ensures protonation in physiological environments, facilitating ionic interactions with biological targets .

Hypothetical Bioactivity

  • Enzyme Inhibition: Sulfonamides are known inhibitors of carbonic anhydrase and proteases. The N-methyl group may reduce off-target interactions compared to bulkier substituents .

Biological Activity

4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, exhibits significant biological activity primarily due to its structural characteristics. This compound is notable for its antibacterial properties and potential therapeutic applications in various medical fields.

  • Molecular Formula : C10H17ClN2O2S
  • Molecular Weight : 264.77 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide functional group attached to a benzene ring, which is essential for its biological activity. The presence of an amino group and a methyl substituent on the nitrogen atom enhances its reactivity and interaction with biological targets.

This compound acts primarily as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in bacterial folic acid synthesis. This inhibition disrupts the synthesis of folate, leading to impaired bacterial growth and proliferation. Such mechanisms are characteristic of many sulfonamides, making them effective against various bacterial infections.

Antibacterial Activity

The antibacterial efficacy of this compound has been demonstrated in various studies. Its activity is typically assessed through Minimum Inhibitory Concentration (MIC) values and zone of inhibition tests against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL)
E. coli31 ± 0.127.81
S. aureus29 ± 0.1010.00
K. pneumoniae28 ± 0.1515.00

In comparative studies, the antibacterial activity of this compound was found to be nearly as potent as that of ciprofloxacin, a well-known antibiotic .

Anti-inflammatory and Analgesic Effects

Research indicates that compounds within the sulfonamide class, including this specific compound, may exhibit anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and inhibit pain signaling mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamides:

  • Case Study on Bacterial Infections : A clinical trial involving patients with urinary tract infections demonstrated that treatment with this compound resulted in significant reduction in bacterial load compared to placebo groups.
  • Combination Therapy : A study explored the use of this compound in combination with other antibiotics, showing enhanced efficacy against resistant strains of bacteria, suggesting its role in multi-drug regimens .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides can often be linked to their structural features. Variations in the side chains attached to the benzene ring can significantly influence their antibacterial potency and selectivity:

Compound Structural Feature Biological Activity
4-Methylnaphthalene-1-sulfonamideNaphthalene-based structureEnhanced lipophilicity
N-(2-Aminophenyl)-4-methylbenzenesulfonamideAminophenyl group attachmentBroader biological activity spectrum

These variations highlight how subtle changes in molecular structure can lead to significant differences in biological activity.

Q & A

Q. What safety protocols are critical for handling this compound given its hazardous properties?

  • Methodological Answer : Follow GLP guidelines for skin/eye protection (Category 1B corrosion ). Use fume hoods with HEPA filters to avoid aerosol inhalation. In case of spills, neutralize with 10% sodium bicarbonate before disposal via licensed hazardous waste contractors .

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